molecular formula C16H20N4O2S B2862749 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide CAS No. 1903777-96-7

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2862749
CAS No.: 1903777-96-7
M. Wt: 332.42
InChI Key: RUNFYWIQRAYQOO-UHFFFAOYSA-N
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Description

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of a pyrimidine ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Thiophene Ring Introduction: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Coupling: The final step involves coupling the pyrimidine-piperidine intermediate with the thiophene-acetamide moiety, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic methods to reduce reaction times and improve selectivity.

    Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: The compound can be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development:

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

    Polymer Additives: Used as an additive in polymers to enhance their properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it may mimic or block natural ligands, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide: Lacks the methyl group on the pyrimidine ring.

    N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(furan-2-yl)acetamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the methyl group on the pyrimidine ring and the thiophene ring in N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide contributes to its unique chemical properties and biological activities. These structural features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-9-14(21)19-16(17-11)20-6-4-12(5-7-20)18-15(22)10-13-3-2-8-23-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNFYWIQRAYQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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